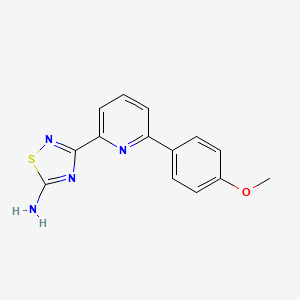
3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that has garnered interest due to its potential biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the formation of the thiadiazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-6-(4-methoxyphenyl)pyridine with thiosemicarbazide in the presence of a dehydrating agent can yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antioxidant and anti-inflammatory agent.
Medicine: Research suggests that the compound may have antiproliferative and anticancer properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation . In terms of its anticancer properties, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
4-(4-Methoxyphenyl)-2,6-diphenylpyridine: This compound shares the methoxyphenyl and pyridine moieties but lacks the thiadiazole ring.
2-(4-Methoxyphenyl)-5-(pyridin-2-yl)-1,3,4-thiadiazole: Similar structure but with different positioning of the pyridine and thiadiazole rings.
Uniqueness
3-(6-(4-Methoxyphenyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the specific arrangement of its functional groups, which contributes to its distinct chemical properties and potential biological activities. The presence of the thiadiazole ring, in particular, is associated with a range of pharmacological activities, making this compound a valuable target for further research and development.
特性
分子式 |
C14H12N4OS |
|---|---|
分子量 |
284.34 g/mol |
IUPAC名 |
3-[6-(4-methoxyphenyl)pyridin-2-yl]-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C14H12N4OS/c1-19-10-7-5-9(6-8-10)11-3-2-4-12(16-11)13-17-14(15)20-18-13/h2-8H,1H3,(H2,15,17,18) |
InChIキー |
KRXMILWDYUQBMY-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C3=NSC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


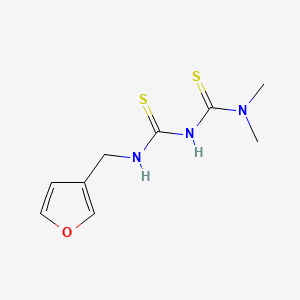

![3-[Chloro(pyridin-3-yl)methyl]benzonitrile](/img/structure/B13859328.png)
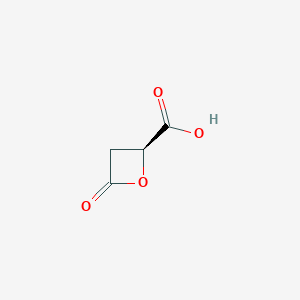

![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)
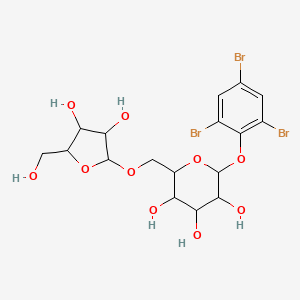
![5-Chloro-1-(cyclopropylmethyl)-[1,3]thiazolo[5,4-b]pyridin-2-one](/img/structure/B13859357.png)
![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)
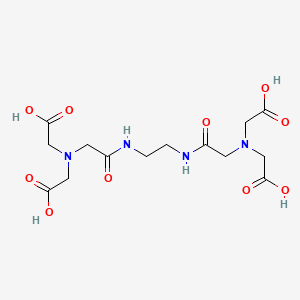
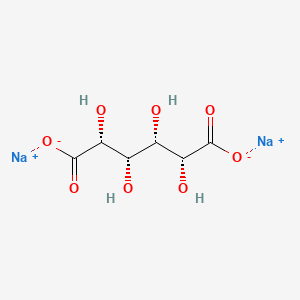
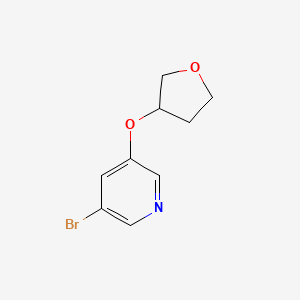

![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
